4-Methoxybenzoyl chloride

Description

Properties

IUPAC Name |

4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMOTZIXVICDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059204 | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline] | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504 °F at 760 mmHg (USCG, 1999), 262-263 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | p-Anisoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear crystals or amber liquid | |

CAS No. |

100-07-2 | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6DMQ9451 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °F (USCG, 1999), 22 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a pivotal chemical intermediate in the landscape of organic synthesis. Its utility spans the creation of pharmaceuticals, agrochemicals, dyes, and specialty polymers. The presence of both a reactive acyl chloride and an electron-donating methoxy (B1213986) group on the aromatic ring imparts a unique reactivity profile, making it a versatile building block for introducing the 4-methoxybenzoyl moiety into a wide array of molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to its synthesis and application.

Chemical Structure and Identification

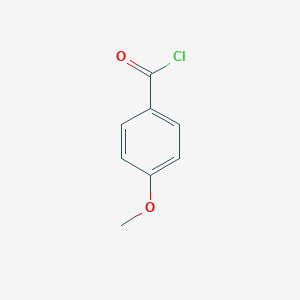

4-Methoxybenzoyl chloride is a monosubstituted benzoyl chloride with a methoxy group at the para position (position 4) of the benzene (B151609) ring.

Skeletal formula of 4-methoxybenzoyl chloride.

Table 1: Chemical Identification of 4-Methoxybenzoyl Chloride

| Identifier | Value |

| IUPAC Name | 4-methoxybenzoyl chloride |

| Synonyms | p-Anisoyl chloride, Anisoyl chloride, 4-Anisoyl chloride[1][2] |

| CAS Number | 100-07-2[1][2] |

| Molecular Formula | C₈H₇ClO₂[1] |

| Molecular Weight | 170.59 g/mol [1] |

| InChI Key | MXMOTZIXVICDSD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(Cl)=O |

Physicochemical Properties

4-Methoxybenzoyl chloride is a combustible, corrosive solid or liquid with a sharp, penetrating odor.[3] It is sensitive to moisture and reacts violently with water.

Table 2: Physicochemical Properties of 4-Methoxybenzoyl Chloride

| Property | Value |

| Appearance | Clear, colorless to brown liquid or amber-colored crystalline solid[3][4] |

| Melting Point | 22 °C (72 °F)[3][4] |

| Boiling Point | 262-263 °C at 760 mmHg |

| Density | 1.260 g/mL at 20 °C[3] |

| Solubility | Soluble in acetone, benzene, chloroform, and ether.[2] Reacts with water and alcohol.[3] |

| Refractive Index | 1.581 at 20 °C |

| Vapor Pressure | 1.853 Pa at 25 °C[3] |

| Flash Point | 87 °C (190 °F)[3] |

Reactivity and Stability

4-Methoxybenzoyl chloride is a stable compound under anhydrous conditions.[1] However, it is highly reactive towards nucleophiles and is particularly sensitive to moisture.[1]

-

Reaction with Water: It reacts violently and exothermically with water, including moisture in the air, to hydrolyze into 4-methoxybenzoic acid and hydrochloric acid.[5] This reactivity necessitates handling and storage under inert and dry conditions.

-

Reaction with Alcohols and Amines: As a reactive acylating agent, it readily reacts with alcohols and amines to form the corresponding esters and amides, respectively.[1][2] This is a fundamental reaction for its use in organic synthesis.

-

Friedel-Crafts Acylation: It is a common reagent in Friedel-Crafts acylation reactions to introduce the 4-methoxybenzoyl group onto aromatic compounds in the presence of a Lewis acid catalyst.

-

Stability and Storage: It is recommended to store 4-Methoxybenzoyl chloride in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere.[5] Decomposition at room temperature can lead to a build-up of pressure in sealed containers, creating an explosion risk.[5][6] It is incompatible with water, moisture, strong bases, and strong oxidizing agents.[1]

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

A standard laboratory procedure for the synthesis of 4-methoxybenzoyl chloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride.[7][8]

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., benzene or dichloromethane)[3]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Add 4-methoxybenzoic acid to the flask.

-

Cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.[7]

-

Add a catalytic amount (a few drops) of DMF.[7]

-

Stir the mixture at room temperature. The evolution of hydrogen chloride and sulfur dioxide gas will be observed.[7]

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-3 hours, or until gas evolution ceases.[7]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[7]

-

The resulting crude 4-methoxybenzoyl chloride can often be used directly for subsequent reactions without further purification. If necessary, it can be purified by vacuum distillation.

Amide Formation using 4-Methoxybenzoyl Chloride (Schotten-Baumann Reaction)

This protocol describes a general method for the synthesis of N-substituted 4-methoxybenzamides.[7]

Materials:

-

4-Methoxybenzoyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 4-methoxybenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis Workflow of 4-Methoxybenzoyl Chloride

Caption: Workflow for the synthesis of 4-Methoxybenzoyl chloride.

General Reaction Scheme: Acylation of Nucleophiles

Caption: General acylation reaction using 4-Methoxybenzoyl chloride.

Applications in Research and Drug Development

4-Methoxybenzoyl chloride is a valuable reagent in the synthesis of a variety of compounds with biological activity.

-

Anti-Cancer Agents: It is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives that have been investigated as potential anti-cancer agents.[1][2]

-

Antiviral Activity: It is a precursor for the synthesis of coumarin (B35378) dimers with potential activity against HIV-1.[1] Furthermore, 4-methoxybenzoic acid amides, derived from the chloride, have been studied for their ability to upregulate the host protein APOBEC3G, which is involved in the innate immune response against viruses like HBV and HIV.

-

Agrochemicals: This chemical is also utilized in the synthesis of effective herbicides and pesticides.

-

Material Science: 4-Methoxybenzoyl chloride is used to modify indium tin oxide (ITO) cathodes in the fabrication of organic light-emitting diodes (OLEDs) and can act as a radical precursor in visible-light photocatalysis for synthesizing various heterocyclic compounds.[1]

Conclusion

4-Methoxybenzoyl chloride is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its well-defined chemical properties and reactivity make it an essential tool for researchers. A thorough understanding of its handling requirements, particularly its moisture sensitivity, is crucial for its safe and effective use in the laboratory. The experimental protocols provided herein offer a foundation for its synthesis and application in the development of novel chemical entities.

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. prepchem.com [prepchem.com]

- 4. Separation of Benzoyl chloride, 4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

4-Methoxybenzoyl chloride synthesis from 4-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

Introduction

4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a crucial acylating agent and a valuable intermediate in organic synthesis.[1] Its utility is particularly pronounced in medicinal chemistry and drug development, where the 4-methoxybenzoyl moiety is incorporated into various biologically active molecules to enhance their pharmacokinetic and pharmacodynamic properties.[2] This structural motif is found in compounds investigated as enzyme inhibitors and ligands for cellular receptors.[2] The synthesis of amides and esters from 4-methoxybenzoyl chloride is a common strategy in the creation of novel therapeutic agents, including potential antimicrobial, antiviral, and anticancer agents.[2]

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-methoxybenzoyl chloride from 4-methoxybenzoic acid. It offers detailed experimental protocols, a comparative analysis of different chlorinating agents, and visualizations of the reaction mechanisms and experimental workflows, tailored for researchers, scientists, and professionals in drug development.

Synthetic Methodologies: From Carboxylic Acid to Acyl Chloride

The conversion of 4-methoxybenzoic acid to its more reactive acyl chloride derivative is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] These reagents effectively replace the hydroxyl group of the carboxylic acid with a chloride ion, proceeding via a nucleophilic acyl substitution mechanism.[4]

Method 1: Synthesis using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[2][4] The reaction is often performed at reflux temperature and can be catalyzed by N,N-dimethylformamide (DMF).[2]

Reaction Mechanism: The synthesis begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a reactive chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of 4-methoxybenzoyl chloride and the release of SO₂ and HCl gases.

Caption: Reaction mechanism for the synthesis of 4-methoxybenzoyl chloride using thionyl chloride.

Detailed Experimental Protocol: This protocol is adapted from established laboratory procedures.[2][5]

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the desired amount of 4-methoxybenzoic acid. The entire apparatus should be under a fume hood.

-

Reagent Addition: Cautiously add an excess of thionyl chloride (typically 2-3 equivalents). Then, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Initial Reaction: Stir the mixture at room temperature. Effervescence will be observed as HCl and SO₂ gas are evolved.

-

Heating: Once the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases completely.[2]

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, anhydrous toluene (B28343) can be added to the crude product and evaporated again.[2] The resulting 4-methoxybenzoyl chloride is often used in the next synthetic step without further purification.[2] For higher purity, vacuum distillation can be performed.[5]

Method 2: Synthesis using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with catalytic DMF, serves as a milder alternative to thionyl chloride.[4] It allows for reactions at lower temperatures (often room temperature) and is advantageous for substrates with sensitive functional groups. The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gaseous, simplifying the work-up procedure.[4]

Reaction Mechanism: The reaction with oxalyl chloride, catalyzed by DMF, proceeds through the formation of a Vilsmeier reagent intermediate. This reactive species then reacts with 4-methoxybenzoic acid to form a mixed anhydride. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the desired acyl chloride, with the leaving group decomposing into CO and CO₂.[6]

Caption: Reaction mechanism for the DMF-catalyzed synthesis using oxalyl chloride.

Detailed Experimental Protocol: This protocol is based on a general procedure for the synthesis of aryl acid chlorides.[3]

-

Setup: To a two-neck round-bottom flask equipped with a mechanical stirrer, add 4-methoxybenzoic acid (e.g., 8 mM) dissolved in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Reagent Addition: At room temperature, add oxalyl chloride (2 equivalents, e.g., 16 mM) to the stirred solution, followed by a catalytic amount of DMF (2 drops).

-

Reaction: Stir the mixture at room temperature for approximately 1 hour.

-

Work-up: Concentrate the resulting mixture under reduced pressure to afford the acid chloride. The product is typically obtained in quantitative yield and should be stored in an airtight flask.[3]

Comparison of Synthetic Routes

The choice of chlorinating agent depends on several factors, including the scale of the reaction, the sensitivity of the starting material, and cost. Thionyl chloride is less expensive and suitable for large-scale synthesis, while oxalyl chloride offers milder conditions and is often preferred for small to medium-scale preparations of sensitive compounds.[4]

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Reference(s) |

| Stoichiometry | Excess (2-3 eq.) | 1.3 - 2.0 eq. | [2][3][7] |

| Catalyst | DMF (catalytic) | DMF (catalytic) | [2][3] |

| Solvent | Neat, Toluene, or Benzene (B151609) | Dichloromethane (DCM) | [2][3][8] |

| Temperature | Reflux (70-90°C) | Room Temperature (25-35°C) | [2][3][9] |

| Reaction Time | 1 - 6 hours | ~1 hour | [2][3][9] |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | [2][4] |

| Yield | High (often used crude) | Quantitative | [2][3] |

| Work-up | Distillation/Evaporation of excess reagent | Evaporation of solvent and excess reagent | [2][3] |

General Experimental and Purification Workflow

The overall process from starting material to the final product follows a logical sequence of steps. Proper handling and purification are critical as acyl chlorides are reactive and sensitive to moisture.[10]

Caption: General experimental workflow for the synthesis and purification of 4-methoxybenzoyl chloride.

Purification and Characterization

While often used crude in subsequent steps, 4-methoxybenzoyl chloride can be purified if necessary.[2]

-

Vacuum Distillation: This is an effective method for obtaining high-purity 4-methoxybenzoyl chloride.[5]

-

Recrystallization: Recrystallization from a suitable solvent like benzene can also be employed for purification.[9]

The final product is a liquid at room temperature with a melting point of 22°C and a boiling point of 262-263°C. Characterization is typically performed using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

p-Anisoyl chloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of p-Anisoyl chloride (also known as 4-methoxybenzoyl chloride), a pivotal reagent in organic synthesis and pharmaceutical development. It details the compound's core physical and chemical properties, outlines established experimental protocols for its synthesis, and explores its key chemical reactions. This document is intended to serve as a critical resource for professionals in research and development, offering structured data, detailed methodologies, and visual representations of its chemical behavior to support laboratory applications and process development.

Core Physical and Chemical Properties

p-Anisoyl chloride is a colorless to amber-colored crystalline solid or liquid with a sharp, penetrating odor.[1] It is a reactive acylating agent widely utilized in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2]

Data Presentation: Physical and Chemical Characteristics

The fundamental properties of p-Anisoyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 100-07-2 | [1][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [1][3][5] |

| Molecular Weight | 170.59 g/mol | [1][3][4] |

| Appearance | Colorless to brown/amber liquid or crystalline solid | [1][4][6] |

| Melting Point | 22 °C (71.6 °F) | [1][7][8] |

| Boiling Point | 262-263 °C (with slight decomposition) 145 °C at 14 mmHg | [1][3][8] |

| Density | 1.260 g/mL at 20 °C | [1][7][9] |

| Refractive Index | n20/D 1.581 | [1][4] |

| Flash Point | 87 °C (188.6 °F) | [7][8] |

| Solubility | Soluble in acetone, benzene, ether.[3][4] Decomposes in water and alcohol.[3][4] | [3][4] |

| Vapor Density | 5.9 | [8] |

Synthesis and Experimental Protocols

The synthesis of p-Anisoyl chloride is most commonly achieved through the chlorination of p-anisic acid. Several methods have been established, varying in reagents and reaction conditions.

Protocol 1: Synthesis from p-Anisic Acid and Thionyl Chloride A widely referenced method for preparing p-Anisoyl chloride involves the reaction of p-anisic acid with thionyl chloride.[3] In this procedure, p-anisic acid is refluxed with an excess of thionyl chloride, which serves as both a reactant and a solvent. The reaction produces p-Anisoyl chloride along with sulfur dioxide and hydrogen chloride as byproducts.[10] After the reaction is complete, excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation to yield pure p-Anisoyl chloride.[10]

Protocol 2: Synthesis using Bis(trichloromethyl)carbonate (BTC) An alternative method utilizes bis(trichloromethyl)carbonate (BTC) as the chlorinating agent in a solvent such as dichloroethane.[10][11]

-

Procedure:

-

Add p-anisic acid (0.1 mol), dichloroethane, and a catalytic amount of an initiator like DMF (N,N-Dimethylformamide) to a reaction vessel equipped with a reflux condenser and a system for absorbing tail gas.[10]

-

After the addition is complete, reflux the reaction mixture for 1-2 hours.[10][11]

-

Following the reaction, recover the solvent by distillation under reduced pressure to obtain the p-Anisoyl chloride product.[10][11] This method is noted for its mild reaction conditions and high product purity and yield, making it suitable for industrial production.[10][11]

-

Protocol 3: Synthesis from Benzotrichloride (B165768) and p-Methoxybenzoic Acid This method involves the reaction of benzotrichloride with p-methoxybenzoic acid in the presence of a Lewis acid catalyst.[12][13]

-

Procedure:

-

Mix benzotrichloride and p-methoxybenzoic acid in a 1:1 molar ratio.[12][13]

-

Add a Lewis acid catalyst, such as zinc chloride or iron trichloride.[12][13]

-

Heat the mixture to a temperature between 100-150°C for 5-10 hours to facilitate the acyl chlorination reaction.[12][13]

-

Cool the reaction products and purify them to yield p-Anisoyl chloride and benzoyl chloride as a by-product.[12][13] An advantage of this process is that the tail gas (HCl) can be absorbed in water and recycled.[13]

-

Caption: General workflow for the synthesis of p-Anisoyl chloride.

Chemical Reactivity and Applications

p-Anisoyl chloride is a stable compound under normal conditions but exhibits high reactivity, particularly with nucleophiles.[1][8] It is sensitive to moisture and reacts violently with water.[1][8]

Key Reactions:

-

Hydrolysis: p-Anisoyl chloride readily decomposes in the presence of water or moisture, including moisture in the air.[3][4][14] This exothermic reaction yields p-anisic acid and hydrochloric acid.[14] Due to this reactivity, it must be handled in a moisture-free environment.[1]

-

Acylation: As a reactive acylating agent, p-Anisoyl chloride is widely used to introduce the p-anisoyl group into other molecules.[1][2] It reacts with:

These reactions are fundamental in the synthesis of various pharmaceutical intermediates and fine chemicals.[2][6] For instance, it is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have been investigated as potential anti-cancer agents.[2][15]

Caption: Reactivity pathways of p-Anisoyl chloride.

Safety and Handling

p-Anisoyl chloride is classified as a hazardous and corrosive substance.[4][8]

-

Hazards: It causes severe skin burns and serious eye damage.[8][16] Vapors are lachrymatory and can cause serious eye burns.[3][4] It is also a combustible liquid.[8]

-

Stability: The compound can decompose slowly at room temperature, leading to a buildup of pressure in sealed containers, which may result in an explosion.[1][3] It is incompatible with water, moisture, strong bases, and strong oxidizing agents.[1][2]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][17] Handling should be done in a well-ventilated area, and exposure to moisture must be avoided.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8] Recommended storage temperature is between 2-8°C.[1] Keep away from heat, sparks, and open flames.[8]

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. p-Anisoyl Chloride [drugfuture.com]

- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS-100-07-2, 4-Methoxy Benzoyl Chloride for Synthesis (p-Anisoyl Chloride) Manufacturers, Suppliers & Exporters in India | 150485 [cdhfinechemical.com]

- 6. p-Anisoyl chloride (100-07-2) at Nordmann - nordmann.global [nordmann.global]

- 7. p-Anisoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Preparation method of p-anisoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN105461550A - Preparation method of p-anisoyl chloride - Google Patents [patents.google.com]

- 12. CN102627555A - Preparation method of p-anisoyl chloride - Google Patents [patents.google.com]

- 13. CN102627555B - Preparation method of p-anisoyl chloride - Google Patents [patents.google.com]

- 14. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 4-Methoxybenzoyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-07-2 Name: Anisoyl chloride [xixisys.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 4-Methoxybenzoyl Chloride (CAS 100-07-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzoyl chloride (CAS 100-07-2), also known as p-anisoyl chloride. It is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document consolidates its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis and key reactions, and its significant applications in drug discovery and materials science. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and reaction pathways are illustrated with diagrams generated using Graphviz.

Chemical and Physical Properties

4-Methoxybenzoyl chloride is a colorless to pale yellow liquid or an amber-colored crystalline solid with a sharp, penetrating odor.[1][2][3][4] It is a reactive acylating agent widely used in organic synthesis.[5]

Table 1: Physical and Chemical Properties of 4-Methoxybenzoyl Chloride

| Property | Value | References |

| CAS Number | 100-07-2 | [6] |

| Molecular Formula | C₈H₇ClO₂ | [7][8] |

| Molecular Weight | 170.59 g/mol | [2][7] |

| Appearance | Clear colorless to brown liquid after melting; amber crystalline solid | [1][2][3][9][10] |

| Melting Point | 22 °C (72 °F) | [1][3][11] |

| Boiling Point | 262-263 °C | [1] |

| Density | 1.260 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.581 | [1] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [12] |

| Solubility | Soluble in acetone, benzene (B151609), chloroform, and ether.[1][2][3][9] Reacts with water.[1][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Methoxybenzoyl chloride.

Table 2: Spectroscopic Data for 4-Methoxybenzoyl Chloride

| Technique | Data Summary | References |

| ¹H NMR | Spectra available. | [13][14] |

| ¹³C NMR | Spectra available. | [15] |

| Mass Spectrometry (MS) | Mass spectrum data available. | [16][17] |

| Infrared (IR) Spectroscopy | IR spectrum data available. | [13][18] |

Synthesis of 4-Methoxybenzoyl Chloride

The most common laboratory synthesis of 4-Methoxybenzoyl chloride involves the chlorination of 4-methoxybenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used as the chlorinating agents.[7][19]

Synthesis Workflow

Caption: General workflow for the synthesis of 4-Methoxybenzoyl chloride.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established laboratory procedures.[19]

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous benzene (or another suitable anhydrous solvent)

-

Anhydrous toluene (B28343)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a slurry of 4-methoxybenzoic acid (0.15 mole) in anhydrous benzene.

-

Add a catalytic amount of N,N-dimethylformamide (approximately 1 ml).

-

Heat the mixture to reflux with stirring.

-

Slowly add thionyl chloride (0.15 mole) to the refluxing mixture.

-

Continue stirring at reflux for 15 minutes after the addition is complete, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.[20]

-

The resulting 4-methoxybenzoyl chloride is obtained as a yellow solid or liquid and can often be used in subsequent steps without further purification.[19]

Key Reactions and Applications

4-Methoxybenzoyl chloride is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and materials for electronic devices.[2][21]

Acylation Reactions

4-Methoxybenzoyl chloride readily reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form the corresponding esters, amides, and anhydrides.[2][5] These reactions are fundamental to its application in organic synthesis.

Caption: Acylation reactions of 4-Methoxybenzoyl chloride.

Applications in Drug Development and Materials Science

-

Anti-cancer Agents: It is a key building block in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which are being investigated as potential anti-cancer agents.[1][22][23]

-

HIV-1 Inhibitors: It is used in the synthesis of coumarin (B35378) dimers that have shown potential activity against HIV-1.[1][23]

-

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including aniracetam.[24]

-

Visible-Light Photocatalysis: It can be used as a radical precursor in visible-light photocatalysis for the synthesis of various heterocyclic compounds.

-

Ligand Synthesis: It is utilized in the preparation of acylphosphine ligands for rhodium-catalyzed hydrosilylation of alkenes.[5]

-

Organic Light-Emitting Diodes (OLEDs): Reports indicate its use in the modification of indium tin oxide (ITO) cathodes for the fabrication of OLEDs.

Safety, Handling, and Storage

4-Methoxybenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: Hazard and Safety Information for 4-Methoxybenzoyl Chloride

| Hazard | Description | References |

| Corrosivity | Corrosive to metals and skin. Vapors can cause severe eye burns. | [1][3][9][11] |

| Reactivity | Reacts violently and exothermically with water, alcohols, and strong bases.[1][6][10][11] Fumes in air.[11] | |

| Incompatibilities | Water, moisture, strong oxidizing agents, strong bases, and alcohols.[1][6][11] | |

| Decomposition | Slow decomposition at room temperature can lead to pressure buildup in sealed containers, potentially causing an explosion, a risk that increases with heat.[1][10][11] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (goggles), and a face shield.[6][25] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation occurs.[6] | |

| Handling | Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[6][9] Keep away from heat, sparks, open flames, and other sources of ignition.[6][25] Avoid inhalation of vapor or mist.[25] | |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][25] Storage at low temperatures (e.g., 5°C) is recommended.[1] Ensure no moisture enters the container.[1][22] | |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][25] Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[6][25] Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][25] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][25] |

Conclusion

4-Methoxybenzoyl chloride is a cornerstone reagent in modern organic synthesis, with significant implications for the advancement of pharmaceutical and material sciences. Its high reactivity, while necessitating careful handling, provides a versatile tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2 [shreesulphuric.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 4-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Methoxybenzoyl chloride(100-07-2) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Benzoyl chloride, 4-methoxy- [webbook.nist.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. prepchem.com [prepchem.com]

- 20. benchchem.com [benchchem.com]

- 21. nbinno.com [nbinno.com]

- 22. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 23. 4-Methoxybenzoyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. sdlookchem.com [sdlookchem.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 4-Methoxybenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzoyl chloride (p-anisoyl chloride), a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral analysis and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 4-methoxybenzoyl chloride, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methoxybenzoyl chloride is characterized by signals in the aromatic and methoxy (B1213986) regions. The data presented below was typically acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~8.03 | Doublet | 2H | Ar-H (ortho to -COCl) | ~9.0 |

| ~6.98 | Doublet | 2H | Ar-H (ortho to -OCH₃) | ~9.0 |

| ~3.89 | Singlet | 3H | -OCH₃ | N/A |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (acid chloride) |

| ~164.8 | Ar-C (para to -COCl, attached to -OCH₃) |

| ~132.5 | Ar-C (ortho to -COCl) |

| ~125.0 | Ar-C (ipso, attached to -COCl) |

| ~114.3 | Ar-C (ortho to -OCH₃) |

| ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxybenzoyl chloride shows characteristic absorption bands for the carbonyl group of the acid chloride and the aromatic ether. The data is often acquired using Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (acid chloride) |

| ~1600 | Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O-C stretch (asymmetric) |

| ~1170 | Strong | C-O-C stretch (symmetric) |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-methoxybenzoyl chloride, Electron Ionization (EI) is a common method used, often coupled with Gas Chromatography (GC-MS).[5]

| m/z | Relative Intensity | Assignment |

| 170/172 | High | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 135 | Very High (Base Peak) | [M-Cl]⁺, 4-methoxybenzoyl cation |

| 107 | Moderate | [M-Cl-CO]⁺, 4-methoxyphenyl (B3050149) cation |

| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of 4-methoxybenzoyl chloride (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR experiment is performed on a 400 MHz or higher field spectrometer. Key acquisition parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T1 (typically 1-2 seconds for protons), and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative analysis).[6]

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is acquired. To obtain quantitative data, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay (at least 5 times the longest T1 of the carbons) is employed.[7]

FTIR-ATR Spectroscopy

Sample Preparation: A small drop of liquid 4-methoxybenzoyl chloride is placed directly onto the clean crystal (e.g., diamond or ZnSe) of the ATR accessory.

FTIR-ATR Protocol: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-methoxybenzoyl chloride is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Protocol: The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C). The mass spectrometer is operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.[8][9] The mass range scanned is typically from m/z 40 to 400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methoxybenzoyl chloride.

Caption: General workflow for spectroscopic analysis.

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Benzoyl chloride, 4-methoxy- [webbook.nist.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 4-Methoxybenzoyl Chloride

Introduction

4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a significant acylating agent in organic synthesis and holds a pivotal role as a building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Its chemical structure features a reactive acyl chloride functional group, with the reactivity influenced by the electron-donating methoxy (B1213986) group in the para position of the benzene (B151609) ring. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications in drug development and other industrial processes.

Core Properties and Data

4-Methoxybenzoyl chloride is an amber-colored crystalline solid or a clear to pale yellow liquid with a sharp, penetrating odor.[1][2][4][5] It is corrosive to metals and skin, and its vapors can cause severe eye burns.[1][4][5] While soluble in organic solvents like acetone, benzene, chloroform, and ether, it has limited solubility in water and reacts violently with water and alcohols.[1][2][4] Due to its reactivity with moisture, which can lead to pressure buildup from decomposition, it must be stored in sealed containers at low temperatures.[1][3]

Table 1: Physicochemical Properties of 4-Methoxybenzoyl Chloride

| Property | Value |

| Molecular Formula | C₈H₇ClO₂[1][6][7][8] |

| Molecular Weight | 170.59 g/mol [1][6][7][8] |

| CAS Number | 100-07-2[1][6][7][8] |

| Appearance | Clear crystals or amber liquid[6] |

| Melting Point | 22 °C (72 °F)[1][5] |

| Boiling Point | 262-263 °C[1] |

| Density | 1.260 g/mL at 20 °C[1] |

| Refractive Index (n20/D) | 1.581[1] |

Applications in Research and Drug Development

4-Methoxybenzoyl chloride is a versatile intermediate in the synthesis of a wide range of organic compounds. Its primary application lies in acylation reactions to introduce the 4-methoxybenzoyl group into molecules, commonly for protecting amino and hydroxyl groups.[1]

In the pharmaceutical industry, it is a crucial precursor for synthesizing various therapeutic agents. It is used in the creation of stilbene (B7821643) and dihydrostilbene derivatives that have shown potential as anti-cancer agents.[1][3][9] Furthermore, derivatives of 4-methoxybenzoyl chloride are investigated for their roles in developing antiviral and antimicrobial drugs.[10] For instance, certain N-phenylbenzamide derivatives synthesized from this compound can enhance the body's innate immune response against viruses like HBV and HIV by upregulating the APOBEC3G protein.[10] Beyond pharmaceuticals, it is also utilized in the synthesis of dyes, pigments, and specialty polymers.[11]

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

A common method for synthesizing 4-methoxybenzoyl chloride is through the chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂).[1][12][13]

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (B109758), Benzene)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Reaction flask with a reflux condenser and gas trap

-

Stirring apparatus

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methoxybenzoic acid (1 equivalent).

-

Add an anhydrous solvent such as dichloromethane or benzene to create a slurry.[13]

-

Slowly add thionyl chloride (approximately 1 to 1.2 equivalents) to the stirred slurry at room temperature.[13] A few drops of DMF can be added as a catalyst.[12][13]

-

The mixture is then heated to reflux and stirred. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete (typically after 1-2 hours), the excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude 4-methoxybenzoyl chloride can be purified by distillation under reduced pressure to yield a clear or pale yellow liquid.

Caption: Synthesis workflow for 4-Methoxybenzoyl chloride.

Synthesis of N-Substituted 4-Methoxybenzamides (Schotten-Baumann Reaction)

4-Methoxybenzoyl chloride is a reactive acylating agent that readily reacts with primary or secondary amines to form stable amide bonds.[3][10][14] This reaction is fundamental in synthesizing a library of compounds for drug discovery.

Materials:

-

4-Methoxybenzoyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Aqueous base (e.g., 10% NaOH or pyridine)

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Dissolve the primary or secondary amine (1 equivalent) and a base like pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent.[10]

-

Cool the solution to 0°C in an ice bath while stirring.

-

Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[10]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, extract the organic layer, wash it with dilute acid and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Workflow for N-substituted 4-methoxybenzamide synthesis.

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. Actylis - 4-Methoxybenzoyl Chloride - Anti-Cancer Agent - Catalyst [solutions.actylis.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. cphi-online.com [cphi-online.com]

Hydrolysis of 4-Methoxybenzoyl Chloride: A Mechanistic and Kinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrolysis mechanism of 4-methoxybenzoyl chloride, a key reaction in various synthetic and pharmaceutical processes. The document elucidates the underlying Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, supported by kinetic data and experimental protocols. Quantitative data on reaction rates and activation parameters are presented in tabular format for comparative analysis. Detailed methodologies for kinetic studies, particularly conductometry, are outlined to facilitate reproducible research. Furthermore, signaling pathway diagrams and experimental workflows are visualized using the DOT language to provide clear, logical representations of the chemical processes and experimental designs.

Introduction

4-Methoxybenzoyl chloride, also known as anisoyl chloride, is an important acylating agent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its reactivity is significantly influenced by the electron-donating methoxy (B1213986) group at the para position of the benzene (B151609) ring. The hydrolysis of 4-methoxybenzoyl chloride, the reaction with water to form 4-methoxybenzoic acid and hydrochloric acid, is a fundamental process that can impact reaction yields and product purity in aqueous or protic environments. Understanding the mechanism and kinetics of this hydrolysis is crucial for optimizing reaction conditions, controlling side reactions, and ensuring the stability of this reagent. This guide delves into the core aspects of the hydrolysis mechanism, presenting key kinetic data and detailed experimental procedures for its investigation.

The Hydrolysis Mechanism: A Dissociative Pathway

The hydrolysis of 4-methoxybenzoyl chloride is widely accepted to proceed through a dissociative, Sₙ1-type mechanism, particularly in weakly nucleophilic solvents.[4][5] This pathway involves a two-step process:

-

Rate-Determining Step: Formation of an Acylium Ion Intermediate: The reaction is initiated by the slow, rate-determining cleavage of the carbon-chlorine bond, leading to the formation of a resonance-stabilized acylium ion and a chloride ion. The electron-donating nature of the para-methoxy group plays a pivotal role in stabilizing this carbocation intermediate through resonance, thereby facilitating its formation.[4]

-

Fast Step: Nucleophilic Attack by Water: The highly electrophilic acylium ion is then rapidly attacked by a water molecule, a nucleophile, to form a protonated carboxylic acid.

-

Deprotonation: A final, fast deprotonation step, typically involving another water molecule acting as a base, yields the final products: 4-methoxybenzoic acid and a hydronium ion (which combines with the chloride ion to form hydrochloric acid).

The overall reaction is exothermic and can be vigorous.[2]

Visualization of the Hydrolysis Mechanism

The Sₙ1 mechanism for the hydrolysis of 4-methoxybenzoyl chloride can be visualized as a signaling pathway, illustrating the flow from reactants to products through the key intermediate.

Quantitative Kinetic Data

The rate of hydrolysis of 4-methoxybenzoyl chloride is highly dependent on the solvent system and temperature. The reaction generally follows first-order kinetics with respect to the acyl chloride. Below are tables summarizing available kinetic and thermodynamic data for the solvolysis of 4-methoxybenzoyl chloride.

Rate Constants for Solvolysis

| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 4-Methoxybenzoyl Chloride | 97% (w/w) Hexafluoroisopropanol-Water | 25.0 | Data not explicitly provided in abstract[4] |

| 4-Methoxybenzoyl Chloride | Acetic Acid | 25.0 | Data not explicitly provided in abstract[4] |

| 4-Methoxybenzoyl Chloride | Formic Acid | 25.0 | Data not explicitly provided in abstract[4] |

| 4-Methoxybenzyl Chloride | 20% Acetonitrile-Water | 25.0 | 2.2 |

Note: The abstract of the primary source indicates that rate constants were determined but does not list the specific values.[4] The data for 4-methoxybenzyl chloride is included to provide a comparative context for a structurally similar compound known to undergo Sₙ1 solvolysis.[6]

Activation Parameters for Solvolysis

Activation parameters provide insight into the energy profile of the reaction. The enthalpy of activation (ΔH‡) reflects the energy barrier, while the entropy of activation (ΔS‡) indicates the change in orderliness of the system in the transition state. For an Sₙ1 reaction, a small or slightly positive ΔS‡ is often observed due to increased disorder in the transition state as the leaving group separates.

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Formic Acid | Not explicitly provided in abstract[4] | Not explicitly provided in abstract[4] |

| 97% (w/w) Hexafluoroisopropanol-Water | Not explicitly provided in abstract[4] | Not explicitly provided in abstract[4] |

Note: The source abstract mentions the determination of activation parameters but does not provide the specific values.[4]

Experimental Protocols for Kinetic Studies

The kinetics of the hydrolysis of 4-methoxybenzoyl chloride can be monitored using various techniques that track the progress of the reaction over time. Due to the rapid nature of the hydrolysis in many solvent systems, methods suitable for fast reactions are often employed. Conductometry is a particularly effective method as the reaction produces ionic species (HCl), leading to a change in the electrical conductivity of the solution.

Detailed Methodology: Conductometric Measurement of Hydrolysis Rate

This protocol outlines the steps for determining the pseudo-first-order rate constant for the hydrolysis of 4-methoxybenzoyl chloride in a given aqueous-organic solvent mixture.

4.1.1. Materials and Equipment

-

4-Methoxybenzoyl Chloride (high purity)

-

Solvent of choice (e.g., acetone, acetonitrile, ethanol)

-

Deionized water

-

Conductivity meter with a dipping cell

-

Thermostatic water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Stopwatch

-

Data acquisition system (optional, for automated readings)

4.1.2. Experimental Workflow

The following diagram illustrates the general workflow for the conductometric kinetic experiment.

4.1.3. Step-by-Step Procedure

-

Solvent Preparation: Prepare the desired aqueous-organic solvent mixture by volume (e.g., 80:20 acetone:water).

-

Thermostating: Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stir bar. Submerge the vessel in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

-

Conductivity Meter Setup: Place the conductivity cell into the solvent and ensure it is submerged. Allow the conductivity reading to stabilize.

-

Initiation of Reaction: Prepare a concentrated stock solution of 4-methoxybenzoyl chloride in the anhydrous organic component of the solvent system. To initiate the reaction, rapidly inject a small, known volume of the stock solution into the stirring, thermostated solvent mixture. Simultaneously, start the stopwatch or data acquisition.

-

Data Collection: Record the conductivity of the solution at regular time intervals. The frequency of readings should be adjusted based on the reaction rate (more frequent for faster reactions).

-

Data Analysis: The reaction is followed until the conductivity reading becomes constant, indicating the completion of the reaction. The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where G∞ is the conductivity at infinite time (reaction completion) and Gt is the conductivity at time t. The slope of this plot will be -k.

Conclusion

The hydrolysis of 4-methoxybenzoyl chloride proceeds through a dissociative Sₙ1 mechanism, a pathway facilitated by the resonance-stabilizing effect of the para-methoxy group on the intermediate acylium ion. The reaction kinetics are sensitive to solvent polarity and temperature. This guide has provided an overview of the reaction mechanism, presented available quantitative kinetic data, and detailed a robust experimental protocol for determining the rate of hydrolysis using conductometry. The provided diagrams offer a clear visualization of the chemical pathway and experimental workflow. For professionals in research and drug development, a thorough understanding of these principles is essential for the effective use and handling of 4-methoxybenzoyl chloride in synthetic applications. Further research to populate a comprehensive database of rate constants in a wider array of solvent systems would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methoxybenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-methoxybenzoyl chloride (also known as p-anisoyl chloride), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Core Concepts: Solubility and Reactivity

4-Methoxybenzoyl chloride is a reactive acylating agent, and its solubility is intrinsically linked to its chemical properties.[1] Its molecular structure, featuring a moderately polar acyl chloride group and a less polar methoxybenzoyl group, dictates its interaction with different organic solvents. The compound is known to be moisture-sensitive and reacts exothermically with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively.[1][2] This high reactivity necessitates the use of anhydrous (dry) solvents for any solubility determinations and for its use in synthesis to prevent decomposition and byproduct formation.[1][3]

Solubility Profile of 4-Methoxybenzoyl Chloride

| Solvent | Qualitative Solubility | Source(s) |

| Acetone | Soluble | [4][5][6] |

| Benzene | Very Soluble | [7][8] |

| Chloroform | Soluble | [4] |

| Diethyl Ether | Soluble | [4][5] |

| Carbon Tetrachloride | Slightly Soluble | [7][8] |

| Water | Decomposes/Reacts | [1][5][9] |

| Alcohols | Decomposes/Reacts | [1][8] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "very soluble" suggests a high degree of dissolution. "Slightly soluble" implies limited dissolution. Due to the reactive nature of 4-methoxybenzoyl chloride, it is crucial to use anhydrous grades of these solvents.

Experimental Protocol for Determining Solubility of a Reactive Acyl Chloride

While a specific protocol for 4-methoxybenzoyl chloride is not available, a general procedure for determining the solubility of a reactive compound like an acyl chloride can be adapted as follows. This method is based on the gravimetric analysis of a saturated solution.